6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N. It is a solid substance that is often used in various research and industrial applications. The compound is known for its unique structure, which includes a chloro-substituted tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
- 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific chloro substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a precursor to a wide range of derivatives with potential therapeutic and industrial uses .
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVCEPSKLJNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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